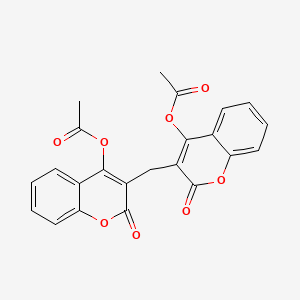
2H-1-Benzopyran-2-one, 3,3'-methylenebis(4-(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzopyran core and acetyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by acetylation to introduce the acetyloxy groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetyloxy groups play a crucial role in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-hydroxy-)
- 2H-1-Benzopyran-2-one, 3-methyl-
- 2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-
Uniqueness
What sets 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- apart from similar compounds is its specific functional groups and the resulting chemical properties
Properties
CAS No. |
64191-17-9 |
|---|---|
Molecular Formula |
C23H16O8 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[3-[(4-acetyloxy-2-oxochromen-3-yl)methyl]-2-oxochromen-4-yl] acetate |
InChI |
InChI=1S/C23H16O8/c1-12(24)28-20-14-7-3-5-9-18(14)30-22(26)16(20)11-17-21(29-13(2)25)15-8-4-6-10-19(15)31-23(17)27/h3-10H,11H2,1-2H3 |
InChI Key |
XKIMLHWIWZLKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=C(C4=CC=CC=C4OC3=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















